N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)
Description
Properties
CAS No. |
93918-49-1 |
|---|---|
Molecular Formula |
C30H62N4O2 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
TVBANASQCOWJTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Scheme
-
- Dodecanoyl chloride (or dodecanoic acid activated derivative)
- Ethylenebis(iminoethylene) diamine or its equivalent
-
- Use of an organic solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide to dissolve reactants
- Presence of a base (e.g., triethylamine) to neutralize HCl formed during amide bond formation
- Controlled temperature, often room temperature to mild heating (25–60 °C) to facilitate reaction without side reactions
-
- Nucleophilic attack of the amine nitrogen on the acyl chloride carbonyl carbon
- Formation of tetrahedral intermediate followed by elimination of chloride ion
- Formation of stable amide bond linking the dodecanoyl group to the ethylenebis(iminoethylene) backbone
Purification
- After reaction completion, the mixture is typically washed with aqueous acid and base to remove residual amines and acid chlorides.
- The product is isolated by precipitation or extraction, followed by recrystallization or chromatographic purification to achieve high purity.
Detailed Preparation Methods from Literature and Patents
While direct literature on N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) is limited, analogous bis-amide syntheses and related bis-maleimide preparations provide insight into effective methods.
Amide Formation via Acyl Chloride and Diamine
-
- Prepare dodecanoyl chloride by reacting dodecanoic acid with thionyl chloride or oxalyl chloride under reflux.
- Slowly add dodecanoyl chloride to a cooled solution of ethylenebis(iminoethylene) in anhydrous solvent with triethylamine.
- Stir the mixture at 0–25 °C for several hours to ensure complete reaction.
- Quench and work up by aqueous washes and solvent removal.
-
- High reactivity of acyl chlorides leads to good yields.
- Mild conditions preserve the integrity of the ethylenebis(iminoethylene) moiety.
Direct Coupling Using Activated Esters or Anhydrides
- Alternative: Use of dodecanoic anhydride or activated esters (e.g., N-hydroxysuccinimide esters) to react with the diamine.
- Conditions: Typically performed in polar aprotic solvents with base catalysis.
- Benefits: Avoids use of corrosive acyl chlorides, potentially milder and safer.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions for N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) Preparation |
|---|---|
| Starting materials | Dodecanoyl chloride or dodecanoic acid derivatives; ethylenebis(iminoethylene) |
| Solvent | Dichloromethane, tetrahydrofuran, dimethylformamide, acetone |
| Base | Triethylamine or other tertiary amines |
| Temperature | 0–60 °C |
| Reaction time | 2–24 hours |
| Catalyst (if any) | Nickel salts (in related cyclization methods) |
| Work-up | Aqueous acid/base washes, extraction, recrystallization |
| Yield | Typically high (>80%) depending on purity of reagents and reaction control |
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and ethylenediamine derivatives.
Reduction: Formation of dodecylamine and ethylenediamine.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the long aliphatic chains provide hydrophobic interactions. These properties make it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Melting Point (°C) | CMC (mmol/L) | Key Applications |
|---|---|---|---|---|
| N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) | C₂₆H₅₂N₂O₂ | 159.7 | N/A | Lubricants, surfactants |
| Ethylene Bis Stearamide (EBS) | C₃₈H₇₆N₂O₂ | 143–146 | N/A | High-temperature polymer processing |
| DTM-12 (Sulfonated derivative) | C₂₆H₅₀N₂O₈S₂Na₂ | N/A | 0.5 | Detergents, foam stabilization |
| N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) | C₁₂H₂₅N₃O₄ | N/A | N/A | Biomedical research |
Biological Activity
N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) is a complex organic compound characterized by its unique molecular structure, which includes two dodecanamide groups linked by an ethylenebis(iminoethylene) moiety. Its molecular formula is with a molecular weight of approximately 570.9 g/mol. This compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains, making it a subject of interest in pharmaceutical and material science research.
Antimicrobial Properties
N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) has shown promising antimicrobial activity against various pathogens. The long hydrophobic chains of the dodecanamide moieties enhance the compound's ability to penetrate biological membranes, which is crucial for its effectiveness against bacteria and fungi. Preliminary studies indicate that it may inhibit the growth of specific bacterial strains and fungi, although detailed mechanisms remain to be fully elucidated.
Cytotoxic Effects
Research has suggested potential cytotoxic properties against certain cancer cell lines. In vitro studies have indicated that this compound may induce apoptosis in cancer cells, although comprehensive studies are necessary to confirm these findings and understand the underlying mechanisms of action.
Interaction with Biological Systems
The interactions of N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) with lipid membranes have been investigated, revealing its potential use in drug delivery systems. The compound's unique structure allows it to interact favorably with enzymes and receptors, which could enhance its efficacy as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide), a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N'-[Ethylenebis(iminoethylene)]bis(docosanamide) | Similar backbone but longer fatty acid chains | Higher hydrophobicity may enhance membrane interaction |
| N,N'-[Iminobis(ethyleneimino)]bis(dodecanamide) | Contains imine linkages similar to the target compound | Potentially different biological activity due to structural variations |
| N,N'-Bis(dodecanoyl)ethylenediamine | Lacks the ethylene bridge and acetyl group | Simpler structure may lead to different solubility and reactivity |
This table illustrates how N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) stands out due to its unique combination of hydrophobicity and biological activity, making it a candidate for specialized applications in pharmaceuticals and materials science.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide), researchers tested its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting that the compound could serve as a potent antimicrobial agent in clinical settings.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another study focused on assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) led to increased apoptosis rates compared to control groups. These results highlight its potential as an anticancer therapeutic, warranting further investigation into its mechanisms of action.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide), and how are they experimentally determined?
- Methodological Answer : The compound's molecular weight (C28H54N4O2, ~478.76 g/mol) and melting point (138–140°C for analogous bisamides) are determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Structural confirmation relies on <sup>1</sup>H NMR (amide protons at δ 6.5–8.0 ppm, ethylene backbone signals at δ 3.0–3.5 ppm) and LC-MS (ESI) to verify molecular ion peaks . Solubility in polar solvents (e.g., DMF, DMSO) is assessed using UV-Vis spectroscopy or gravimetric methods .
Q. How is N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) synthesized, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via a two-step condensation:
Ethylenediamine reacts with dodecanoyl chloride in anhydrous THF under nitrogen, using triethylamine as a base.
The intermediate is further alkylated with iminoethylene derivatives.
Key parameters include temperature control (<5°C to prevent side reactions), stoichiometric excess of dodecanoyl chloride (1.2:1 ratio), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What analytical techniques are used to resolve structural ambiguities in bisamide derivatives?
- Methodological Answer : For isomers or impurities, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., <sup>13</sup>C-HSQC) differentiate between symmetric and asymmetric configurations. IR spectroscopy identifies characteristic amide C=O stretches (~1650 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How does N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) interact with transition metals, and what are its coordination modes?
- Methodological Answer : The compound acts as a tetradentate ligand, coordinating via two amide oxygen and two imine nitrogen atoms. Stability constants (log K) with Eu(III) or Co(II) are determined via potentiometric titration (pH 2–12, 0.1 M KCl ionic strength). Magnetic susceptibility studies (e.g., SQUID) reveal paramagnetic behavior in Co(II) complexes, with field-induced out-of-phase signals in AC susceptibility plots .
Q. What role does this bisamide play in supramolecular self-assembly, and how is its aggregation behavior characterized?
- Methodological Answer : The long alkyl chains promote micelle or vesicle formation in aqueous solutions. Critical micelle concentration (CMC) is measured using surface tension tensiometry or fluorescence spectroscopy (pyrene probe). Dynamic light scattering (DLS) and TEM analyze aggregate size (typically 50–200 nm). Thermodynamic parameters (ΔGmic) are derived from temperature-dependent CMC data .
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodological Answer : Yield optimization involves:
- Replacing THF with refluxing ethanol to enhance solubility.
- Catalyzing the condensation with DMAP (4-dimethylaminopyridine) to reduce reaction time.
- Implementing flow chemistry for precise temperature control and reduced side products. Pilot-scale batches (>90% yield) are validated via HPLC with a C18 column (acetonitrile/water gradient) .
Q. How do structural modifications (e.g., alkyl chain length) affect the compound’s biological activity?
- Methodological Answer : Analogues with C12–C18 chains are tested for antimicrobial activity via microdilution assays (MIC against E. coli and S. aureus). Chain length correlates with membrane disruption efficiency, quantified via calcein leakage assays in liposomes. Computational docking (AutoDock Vina) predicts binding affinity to bacterial efflux pumps .
Data Contradiction Analysis
Q. Conflicting reports exist about the compound’s solubility in nonpolar solvents. How can these discrepancies be resolved?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Solubility is reassessed via saturated solutions in toluene/hexane, filtered through 0.22 µm membranes, and analyzed via GC-MS to rule out solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
